

# Application Notes: Istaroxime in Acute Decompensated Heart Failure (ADHF) Research

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## Compound of Interest

Compound Name: Istaroxime

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## Introduction

**Istaroxime** is a novel intravenous agent under investigation for the treatment of acute decompensated heart failure (ADHF) and cardiogenic shock.[1][2] It is a first-in-class luso-inotropic agent, meaning it enhances both myocardial contraction (inotropism) and relaxation (lusitropism).[3][4] Chemically derived from androstenedione, it is distinct from traditional cardiac glycosides.[5] Its unique dual mechanism of action targets key aspects of the deranged calcium cycling that characterizes heart failure, offering a potential advantage over existing therapies that are often associated with adverse outcomes like arrhythmias and increased mortality.[4][5][6]

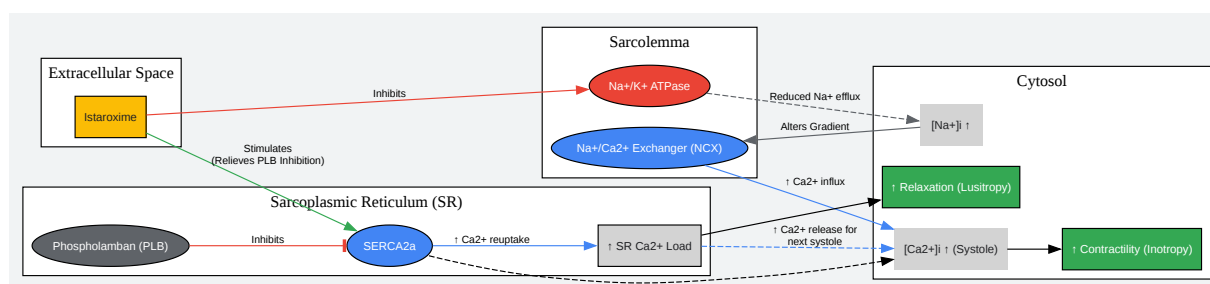
## Mechanism of Action

**Istaroxime** exerts its effects through a dual mechanism: inhibition of the Na<sup>+</sup>/K<sup>+</sup>-ATPase pump and stimulation of the Sarcoplasmic Reticulum Ca<sup>2+</sup>-ATPase isoform 2a (SERCA2a).[5][7]

- **Inhibition of Na<sup>+</sup>/K<sup>+</sup>-ATPase:** Similar to cardiac glycosides like digoxin, **Istaroxime** inhibits the Na<sup>+</sup>/K<sup>+</sup>-ATPase pump on the sarcolemma.[3][5] This leads to an increase in intracellular sodium concentration ([Na<sup>+</sup>]<sub>i</sub>). The elevated [Na<sup>+</sup>]<sub>i</sub> alters the gradient for the Na<sup>+</sup>/Ca<sup>2+</sup> exchanger (NCX), causing it to work in reverse, which increases intracellular calcium concentration ([Ca<sup>2+</sup>]<sub>i</sub>) during systole.[4][5] This surge in available calcium enhances the binding of calcium to contractile proteins, resulting in improved myocardial contractility.[3]

- Stimulation of SERCA2a: Uniquely, **Istaroxime** also directly stimulates SERCA2a activity.[8] [9] SERCA2a is responsible for re-sequestering calcium from the cytoplasm into the sarcoplasmic reticulum (SR) during diastole.[4] In heart failure, SERCA2a activity is often impaired, partly due to increased inhibition by its regulatory protein, phospholamban (PLB). [10] **Istaroxime** relieves this inhibition, promoting faster calcium reuptake into the SR.[9][10] This action has two key benefits: it accelerates myocardial relaxation (a positive lusitropic effect) and increases the SR calcium load, making more calcium available for release in the subsequent systole, which further contributes to the inotropic effect.[4][5]

This dual action allows **Istaroxime** to improve both systolic and diastolic function, a key differentiator from other inotropes.[1][7]



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**Caption:** Dual mechanism of action of **Istaroxime** in cardiac myocytes.

## Preclinical Research Summary

Preclinical studies in various animal models have demonstrated the beneficial effects of **Istaroxime**. In a model of diabetic cardiomyopathy, **Istaroxime** improved diastolic dysfunction by stimulating SERCA2a and correcting alterations in calcium handling.[5][10] In animal models of acute decompensated heart failure, it significantly improved hemodynamic and echocardiographic parameters.[5] When compared with dobutamine in a chronic ischemic

heart failure model, **Istaroxime** proved to be an effective inotropic agent without the positive chronotropic (heart rate increasing) actions associated with dobutamine.[5]

## Clinical Research Summary

**Istaroxime** has been evaluated in several Phase II clinical trials in patients with ADHF and cardiogenic shock.

- HORIZON-HF Trial: This Phase II study showed that **Istaroxime** infusion was associated with an improved hemodynamic profile, including a decrease in pulmonary capillary wedge pressure (PCWP) and an increase in mean arterial pressure, without causing myocardial damage.[8]
- SEISMiC Trials: In patients with pre-cardiogenic shock (SCAI Stage B), the SEISMiC study demonstrated that a 24-hour infusion of **Istaroxime** improved systolic blood pressure (SBP) and cardiac index.[11][12] The SEISMiC Extension study confirmed these findings, showing a significant improvement in SBP over six hours and benefits in cardiac output and renal function without increasing heart rate or significant arrhythmias.[13][14]
- Phase IIb Study (NCT02617446): This multicenter, randomized, double-blind, placebo-controlled trial evaluated two doses of **Istaroxime** (0.5 and 1.0 µg/kg/min) infused for 24 hours.[5][15] The study met its primary endpoint, demonstrating a significant reduction in the E/e' ratio, a measure of left ventricular filling pressure and diastolic dysfunction.[5] It also showed increases in stroke volume and SBP.[16]

Across these studies, a consistent finding is **Istaroxime**'s ability to increase SBP and improve cardiac function while decreasing or having a neutral effect on heart rate, which contrasts with traditional inotropes that often cause tachycardia.[4][6][7]

## Data Presentation

Table 1: Summary of Hemodynamic Effects of **Istaroxime** from Clinical Trials

Parameter	Trial/Dose	Result	p-value	Citation
Systolic Blood Pressure (SBP)	SEISMiC	6-hr AUC: 53.1 mmHg·hr (Istaroxime) vs. 30.9 mmHg·hr (Placebo)	0.017	[5]
SEISMiC	24-hr AUC: 291.2 mmHg·hr (Istaroxime) vs. 208.7 mmHg·hr (Placebo)	0.025	[5]	
Phase IIb (1.0 µg/kg/min)	Mean change: +6.1 mmHg	-	[16]	
Meta-Analysis	Mean Difference: +5.32 mmHg	0.0006	[7]	
Pulmonary Capillary Wedge Pressure (PCWP)	HORIZON-HF	Significant decrease	-	[4][8]
SEISMiC Extension	Change at 6 hrs: -6.6 mmHg (Istaroxime) vs. -0.9 mmHg (Placebo)	0.0001	[14]	
Cardiac Index	SEISMiC	Increased with Istaroxime	-	[11]
Meta-Analysis	Mean Difference: +0.18 L/min/m <sup>2</sup>	<0.00001	[7]	
Heart Rate (HR)	Meta-Analysis	Mean Difference: -3.05 bpm	0.007	[7]
SEISMiC Extension	Significant reduction at 12	p=0.0102 (12h), p=0.0218 (24h)	[14]	

and 24 hours

Table 2: Summary of Echocardiographic and Functional Improvements with **Istaroxime**

Parameter	Trial/Dose	Result	p-value	Citation
E/e' Ratio	Phase II (NCT02617446) - 0.5 µg/kg/min	Change from baseline: -4.55 (Istaroxime) vs. -1.55 (Placebo)	0.029	[5]
Phase II (NCT02617446) - 1.0 µg/kg/min	Change from baseline: -3.16 (Istaroxime) vs. -0.99 (Placebo)	0.007	[5]	
Left Ventricular Ejection Fraction (LVEF)	Meta-Analysis	Mean Difference: +1.06%	0.007	[7]
Stroke Volume Index	Meta-Analysis	Mean Difference: +3.04 mL/beat/m <sup>2</sup>	<0.00001	[7]
Left Atrial & LV Dimensions	SEISMic	Reduction observed	-	[5]

Table 3: Safety and Tolerability Profile of **Istaroxime**

Adverse Event	Observation	Citation
Arrhythmias	No significant increase in risk compared to placebo.	[6][14][16]
Myocardial Injury (Troponin)	No significant increases in troponin levels observed.	[4][16]
Gastrointestinal	Dose-related nausea and vomiting are commonly reported.	[3][12]
Infusion Site	Injection site pain has been reported, particularly at higher doses.	[5][12]
Renal Function	Preserved or showed a trend toward improvement.	[16][17]

## Experimental Protocols

### Protocol 1: Phase II, Randomized, Placebo-Controlled Trial in ADHF (Based on NCT02617446)

- Objective: To assess the efficacy and safety of **Istaroxime** on diastolic function in patients with ADHF and reduced Left Ventricular Ejection Fraction (LVEF).
- Patient Population: Hospitalized patients ( $\geq 18$  years) with ADHF,  $LVEF \leq 35\%$ , and evidence of elevated left ventricular filling pressures.[15][18]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[15] Patients are randomized (2:1) to receive either **Istaroxime** or a matching placebo. [15]
- Intervention:
  - Cohort 1: **Istaroxime** 0.5  $\mu\text{g/kg/min}$  continuous intravenous infusion for 24 hours.[15]
  - Cohort 2: **Istaroxime** 1.0  $\mu\text{g/kg/min}$  continuous intravenous infusion for 24 hours.[15]

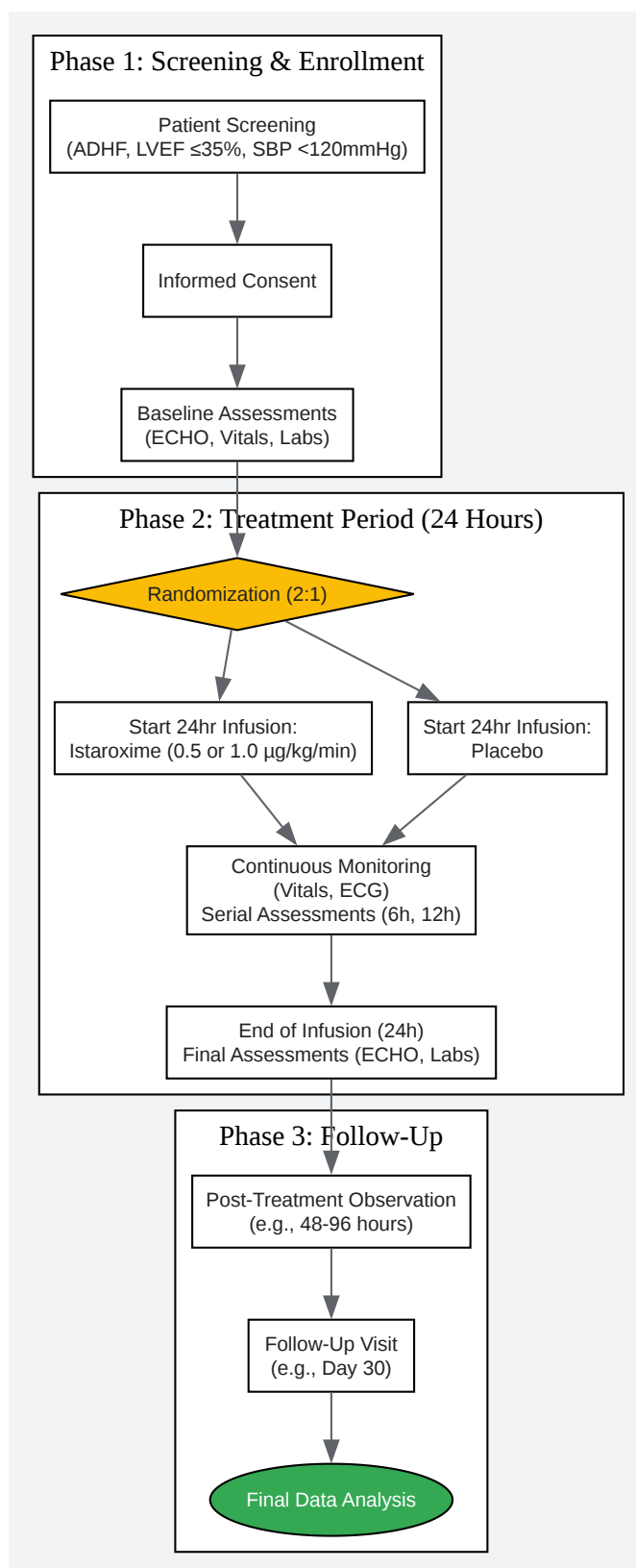
- Primary Endpoint: Change from baseline in the E/e' ratio as measured by echocardiography at 24 hours.[\[5\]](#)[\[15\]](#)
- Secondary Endpoints: Changes in other echocardiographic parameters (e.g., stroke volume, cardiac index), hemodynamic parameters (SBP, HR), renal function, and safety assessments.
- Methodology:
  - Screening: Confirm eligibility criteria, including LVEF and clinical signs of ADHF.
  - Baseline Assessment: Perform baseline echocardiography, hemodynamic measurements, and laboratory tests.
  - Randomization & Infusion: Randomize patients and initiate the 24-hour infusion of the study drug (**Istaroxime** or placebo).
  - Monitoring: Continuously monitor vital signs and cardiac rhythm. Perform serial assessments at predefined time points (e.g., 6, 12, 24 hours).
  - Final Assessment: Repeat echocardiography and other assessments at the end of the 24-hour infusion.
  - Follow-up: Monitor patients for safety for a post-treatment period (e.g., up to 30 days).[\[15\]](#)

## Protocol 2: Phase II Trial in Pre-Cardiogenic Shock (Based on SEISMiC Trial)

- Objective: To evaluate the safety and efficacy of **Istaroxime** in patients with ADHF-related pre-cardiogenic shock.
- Patient Population: Hospitalized patients with ADHF, SBP < 90 mmHg but without overt signs of hypoperfusion, and not requiring intravenous inotropes or mechanical support at randomization.[\[11\]](#)[\[12\]](#)
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[\[11\]](#)

- Intervention: **Istaroxime** 1.0 µg/kg/min continuous intravenous infusion for 24 hours.[11]
- Primary Endpoint: Area under the curve (AUC) for the change in SBP from baseline to 6 hours.[5]
- Methodology:
  - Inclusion: Enroll patients meeting the specific hemodynamic criteria for pre-cardiogenic shock (SCAI Stage B).
  - Randomization: Randomize patients 1:1 to receive either **Istaroxime** or placebo.[11]
  - Infusion and Monitoring: Administer the 24-hour infusion. Perform frequent SBP measurements (e.g., every 15-30 minutes for the first few hours, then hourly) and serial echocardiograms.
  - Data Analysis: Calculate the SBP AUC and assess changes in cardiac index, LV volumes, and other secondary measures.
  - Safety Evaluation: Monitor for adverse events, with a focus on worsening heart failure, need for rescue therapy (vasopressors, inotropes), and arrhythmias.[11]





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**Caption:** Generalized workflow for a Phase II clinical trial of **Istaroxime** in ADHF.

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